molecular formula C16H17N3O B6645683 N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine

N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine

Cat. No. B6645683
M. Wt: 267.33 g/mol
InChI Key: RDJZQECEIZZKME-UHFFFAOYSA-N
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Description

N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine, also known as FBQ or 2-(furan-2-yl)-N-(4-(2-(furan-2-yl)butan-2-yl)quinazolin-2-yl)propan-2-amine, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in the brain and other tissues. N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine has been shown to inhibit the activity of protein kinase C, which plays a key role in various cellular processes, including cell proliferation, differentiation, and survival. N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine also exhibits high affinity and selectivity for dopamine D3 receptors, which are involved in the regulation of reward, motivation, and cognition.
Biochemical and Physiological Effects:
N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce oxidative stress. In vivo studies have shown that N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine can improve cognitive function, memory consolidation, and synaptic plasticity in animal models of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine has several advantages for lab experiments, including its high potency, selectivity, and specificity for various targets. However, N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine also has some limitations, including its low solubility in water, which can limit its bioavailability and pharmacokinetic properties. Additionally, N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine, including the development of more efficient synthesis methods, the identification of new targets and mechanisms of action, and the evaluation of its potential therapeutic applications in various diseases and disorders. Additionally, future studies should aim to elucidate the pharmacokinetic and pharmacodynamic properties of N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine in vivo, as well as its potential side effects and toxicity. Overall, N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine represents a promising compound for further research and development in the fields of medicinal chemistry, pharmacology, and neuroscience.

Synthesis Methods

N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine can be synthesized through a multi-step process involving the reaction of 2-aminobenzonitrile with furan-2-boronic acid, followed by the coupling of the resulting intermediate with 4-bromo-2-(furan-2-yl)butan-2-amine using palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine has been investigated as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In pharmacology, N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine has been shown to have potent inhibitory activity against various enzymes and receptors, including protein kinase C and dopamine D3 receptors. In neuroscience, N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine has been studied for its effects on neuronal signaling, synaptic plasticity, and memory consolidation.

properties

IUPAC Name

N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-12(8-9-14-6-4-10-20-14)18-16-17-11-13-5-2-3-7-15(13)19-16/h2-7,10-12H,8-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJZQECEIZZKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CO1)NC2=NC3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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